molecular formula C29H32Cl2N6 B010710 Piperaquine CAS No. 4085-31-8

Piperaquine

Cat. No.: B010710
CAS No.: 4085-31-8
M. Wt: 535.5 g/mol
InChI Key: UCRHFBCYFMIWHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.

Mode of Action

It is believed to function similarly to chloroquine, another antimalarial drug . This compound is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .

Biochemical Pathways

This compound undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .

Pharmacokinetics

This compound is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. This compound’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .

Result of Action

The primary result of this compound’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes this compound effective in the treatment of uncomplicated Plasmodium falciparum infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to this compound has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of this compound resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is used in the treatment of uncomplicated Plasmodium falciparum infection in adults, children, and infants aged 6 months and up weighing over 5 kg .

Molecular Mechanism

The mechanism of action of this compound is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .

Temporal Effects in Laboratory Settings

This compound pharmacokinetics were described successfully by a three-compartment disposition model with flexible absorption . Body weight influenced clearance and volume parameters significantly, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the pharmacokinetics of this compound can be influenced by factors such as body weight .

Metabolic Pathways

It is known that this compound inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Transport and Distribution

This compound is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .

Subcellular Localization

It is thought to accumulate in the parasite digestive vacuole .

Preparation Methods

Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Piperaquine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of this compound .

Scientific Research Applications

Piperaquine has a wide range of scientific research applications:

Properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRHFBCYFMIWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193825
Record name Piperaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608].
Record name Piperaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4085-31-8
Record name Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4085-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperaquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piperaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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